Product packaging for Beclotiamine hydrochloride(Cat. No.:CAS No. 7275-24-3)

Beclotiamine hydrochloride

Cat. No.: B131149
CAS No.: 7275-24-3
M. Wt: 355.7 g/mol
InChI Key: NFISUTDHQOVXQP-UHFFFAOYSA-M
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Description

The Role of Thiamine (B1217682) (Vitamin B1) in Biological Systems

Thiamine is indispensable for cellular function, primarily acting as a coenzyme in the metabolism of carbohydrates, fats, and proteins. nih.govnih.gov After ingestion, thiamine is converted into its active form, thiamine pyrophosphate (TPP), also known as thiamine diphosphate (B83284) (ThDP). nih.govpatsnap.com TPP is a crucial cofactor for several key enzymes. nih.gov

Notably, TPP is essential for the function of enzymes like pyruvate (B1213749) dehydrogenase and alpha-ketoglutarate (B1197944) dehydrogenase, which are critical in the Krebs cycle for cellular energy production in the form of adenosine (B11128) triphosphate (ATP). patsnap.commdpi.com It also acts as a coenzyme for transketolase in the pentose (B10789219) phosphate (B84403) pathway, a process vital for the synthesis of nucleic acids and NADPH. patsnap.comnih.gov Furthermore, thiamine plays a role in the proper functioning of the nervous system, contributing to neurotransmitter synthesis and the maintenance of nerve cell membranes. nih.govpatsnap.com

Five natural thiamine phosphate derivatives are known: thiamine monophosphate (ThMP), TPP, thiamine triphosphate (ThTP), adenosine thiamine diphosphate (AThDP), and adenosine thiamine triphosphate (AThTP). wikipedia.org While TPP is the most well-characterized, the others are also involved in various cellular processes. wikipedia.org

Development and Rationale for Thiamine Derivatives

The synthesis of thiamine derivatives was a significant advancement that began in the 1950s, initially to address thiamine deficiencies. technologynetworks.comneurosciencenews.com These derivatives are structurally modified versions of thiamine, designed to alter its biological activity. The rationale for creating these compounds is multifaceted. Some derivatives were developed to enhance bioavailability or to study the effects of thiamine on brain function. technologynetworks.comneurosciencenews.com For instance, the thiamine derivative thiamine tetrahydrofurfuryl disulfide (TTFD) has been shown to increase dopamine (B1211576) levels in the brain, thereby boosting physical activity and wakefulness in animal studies. technologynetworks.comneurosciencenews.com

Another critical area of research involves the development of antithiamine compounds , also known as thiamine antagonists. cymitquimica.comnih.gov These compounds inhibit the action of thiamine and are valuable tools for understanding thiamine's metabolic pathways and for studying the effects of thiamine deficiency. nih.govwisdomlib.org Antithiamine compounds can be naturally occurring, such as certain polyphenols found in plants, or synthetic. smu.edu.inresearchgate.net Research into these compounds has been ongoing for decades, with early observations dating back to the 1930s. smu.edu.in

Beclotiamine (B82056) Hydrochloride as a Research Focus Among Antithiamine Compounds

Beclotiamine hydrochloride is a synthetic thiamine derivative that functions as a thiamine antagonist. cymitquimica.com Structurally, it is a thiamine analog where a chloroethyl group replaces the hydroxyethyl (B10761427) group in the thiazole (B1198619) moiety. evitachem.com This modification is key to its biological activity. evitachem.com

In the context of academic research, this compound is primarily utilized as a tool to investigate thiamine metabolism and the consequences of its inhibition. evitachem.com It is classified as a thiazolium salt, a class of compounds known for their interaction with thiamine-binding sites. ontosight.ai Its use as a coccidiostatic agent in veterinary medicine has also been a subject of study. cymitquimica.combiosynth.com

Detailed Research Findings on this compound

Chemical and Physical Properties

This compound is typically a white crystalline powder. evitachem.comchemicalbook.com It is soluble in water and methanol (B129727). evitachem.com The compound is stable under normal storage conditions but is sensitive to light and moisture. evitachem.com

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
Appearance White crystalline powder evitachem.comchemicalbook.com
Molecular Formula C12H16Cl2N4S evitachem.com
Molecular Weight 319.3 g/mol evitachem.com
Melting Point >190°C (decomposes) chemicalbook.com
Solubility Soluble in water and methanol evitachem.com
CAS Number 13471-78-8 evitachem.com

Synthesis

The synthesis of this compound starts with thiamine hydrochloride as the primary substrate. evitachem.com The process involves reacting thiamine hydrochloride with specific reagents, such as acylating agents, under controlled temperature and pH conditions. evitachem.com Following the reaction, the product is purified using techniques like recrystallization or chromatography. evitachem.com

Mechanism of Action as an Antithiamine Compound

This compound exerts its antithiamine effect by interfering with thiamine-dependent processes. As a thiamine analog, it can compete with thiamine for binding sites on enzymes and transport systems. ontosight.ai Some research suggests its mechanism may involve inhibiting the uptake of pyrophosphate or interfering with the conversion of organic phosphates to inorganic phosphate. biosynth.com

In the context of cancer research, antithiamine compounds are of interest because they can inhibit nucleic acid synthesis and tumor cell proliferation. nih.gov The thiamine-dependent enzyme transketolase is crucial for producing ribose, a key component of nucleic acids, in tumor cells. nih.gov By inhibiting this pathway, antithiamine compounds can potentially hinder cancer cell growth. nih.gov

Table 2: Investigated Applications of this compound in Research

Research AreaFindingsSource(s)
Coccidiosis Research Investigated for its prophylactic effect on coccidiosis in some animals by inhibiting oocyst development. biosynth.com
Thiamine Metabolism Studies Used as a tool to study the effects of thiamine antagonism and to understand thiamine-dependent pathways. cymitquimica.comevitachem.com
Cancer Research As an antithiamine compound, it falls into a class of molecules studied for their potential to inhibit tumor cell proliferation by blocking nucleic acid synthesis. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17Cl3N4S B131149 Beclotiamine hydrochloride CAS No. 7275-24-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[[5-(2-chloroethyl)-4-methyl-1,3-thiazol-3-ium-3-yl]methyl]-2-methylpyrimidin-4-amine;chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN4S.2ClH/c1-8-11(3-4-13)18-7-17(8)6-10-5-15-9(2)16-12(10)14;;/h5,7H,3-4,6H2,1-2H3,(H2,14,15,16);2*1H/q+1;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFISUTDHQOVXQP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCCl.Cl.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl3N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic and Biochemical Investigations of Beclotiamine Hydrochloride

Elucidation of Beclotiamine (B82056) Hydrochloride's Molecular Mechanism of Action

The molecular actions of beclotiamine hydrochloride are expected to mirror those of thiamine (B1217682), primarily through its conversion to the biologically active form, thiamine pyrophosphate (TPP). evitachem.com This conversion is central to its function as a critical coenzyme in carbohydrate metabolism.

The cellular uptake of thiamine is a regulated process mediated by specific transporters, namely thiamine transporter-1 (THTR-1) and thiamine transporter-2 (THTR-2), encoded by the genes SLC19A2 and SLC19A3, respectively. These transporters are crucial for maintaining thiamine homeostasis within cells. While direct studies on the interaction of this compound with these transporters are not extensively documented, as a thiamine analogue, it is hypothesized to utilize these same transport mechanisms for cellular entry. The efficiency of its binding and transport relative to thiamine would be a key determinant of its bioavailability and subsequent intracellular activity.

Table 1: Thiamine Transporters and Their Characteristics

Transporter Gene Location Function
THTR-1 SLC19A2 Intestines, kidneys, brain High-affinity thiamine uptake

Upon entering the cell, this compound is thought to follow the metabolic pathway of thiamine. The primary step is its conversion to beclotiamine pyrophosphate, the analogue of thiamine pyrophosphate (TPP), through the action of the enzyme thiamine pyrophosphokinase. This phosphorylation is the activation step that transforms the molecule into a functional coenzyme. The efficiency of this enzymatic conversion is a critical factor in determining the biological potency of this compound. Any structural modifications in the beclotiamine molecule compared to thiamine could potentially influence the kinetics of this reaction.

The central role of TPP is to act as a coenzyme for several key enzymes involved in cellular metabolism. nih.gov Beclotiamine, once converted to its pyrophosphate form, is expected to modulate the activity of these same enzymes. The primary TPP-dependent enzymes include:

Pyruvate (B1213749) dehydrogenase complex (PDH): A critical enzyme that links glycolysis to the tricarboxylic acid (TCA) cycle by converting pyruvate to acetyl-CoA.

α-Ketoglutarate dehydrogenase complex (KGDH): A key regulatory enzyme within the TCA cycle.

Transketolase: An essential enzyme in the pentose (B10789219) phosphate (B84403) pathway, which is crucial for the synthesis of nucleotides and NADPH.

By acting as a coenzyme for these enzymes, beclotiamine pyrophosphate would directly influence the rate of major metabolic pathways. The extent of this modulation would depend on its ability to effectively bind to and facilitate the catalytic activity of these enzymes compared to the natural coenzyme, TPP.

Studies on Biochemical Pathways Perturbed by this compound

The influence of this compound on major biochemical pathways is a direct consequence of its role as a thiamine analogue and its subsequent conversion to a TPP-like coenzyme. evitachem.com Its primary impact is anticipated to be on carbohydrate metabolism.

This compound is expected to significantly influence two major pathways of carbohydrate metabolism:

Glycolysis: By serving as a cofactor for the pyruvate dehydrogenase complex, beclotiamine pyrophosphate would facilitate the conversion of pyruvate, the end product of glycolysis, into acetyl-CoA. nih.gov This step is a crucial checkpoint in aerobic respiration.

Pentose Phosphate Pathway (PPP): As a cofactor for transketolase, beclotiamine pyrophosphate would play a vital role in the non-oxidative phase of the PPP. casi.org This pathway is essential for producing precursors for nucleotide biosynthesis and for generating NADPH, a key reductant in cellular antioxidant defense.

The ability of this compound to support the function of these pathways would be directly related to its efficiency as a precursor for the active coenzyme.

Table 2: Key Enzymes in Carbohydrate Metabolism Potentially Modulated by this compound

Enzyme Pathway Role
Pyruvate Dehydrogenase Glycolysis/TCA Cycle Link Converts pyruvate to acetyl-CoA

Effects on Other Critical Metabolic Fluxes

Beclotiamine, through its conversion to thiamine pyrophosphate, plays a crucial role as a coenzyme for several key enzymes in cellular metabolism. A primary mechanism involves the enhancement of transketolase activity. Transketolase is a critical enzyme in the pentose phosphate pathway (PPP). By activating this enzyme, thiamine derivatives can redirect excess glycolytic intermediates, such as fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate, away from pathways that generate damaging byproducts and into the PPP. roseman.edu This redirection helps to reduce the intracellular buildup of metabolites that can lead to cellular damage, particularly under hyperglycemic conditions. roseman.edu This metabolic shift is fundamental to its protective effects observed in vascular cells. roseman.edu

Signaling Pathway Modulation by this compound

Emerging research indicates that the influence of beclotiamine and its analogues extends beyond metabolic regulation to the direct modulation of critical intracellular signaling cascades.

Advanced Glycation End Products (AGEs) are harmful compounds formed when proteins or lipids become glycated after exposure to sugars. nih.govdoctorsformulas.com They are implicated in the pathogenesis of various diseases, including diabetic complications, where they contribute to vascular damage, kidney failure, and retinal damage. nih.gov

Several studies suggest that benfotiamine (B1667992) can inhibit the formation of AGEs. researchgate.net The proposed mechanism involves the activation of transketolase, which reduces the availability of the major precursors for AGE formation. researchgate.net By blocking destructive biochemical pathways that are activated by high blood sugar, benfotiamine helps to mitigate tissue damage. nih.gov However, the clinical impact on systemic AGE levels has been debated. A study involving patients with type 2 diabetes and nephropathy found that treatment with benfotiamine for 12 weeks did not lead to significant reductions in plasma or urinary concentrations of specific AGEs, such as N(ε)-(carboxymethyl)lysine (CML) and N(ε)-(carboxyethyl)lysine (CEL). news-medical.netresearchgate.net

Study FocusKey FindingReference
Biochemical Pathway InhibitionBenfotiamine blocks three major biochemical pathways that enable high blood sugar to damage tissues. nih.gov
AGE FormationBenfotiamine blocks the formation of advanced glycation end-products (AGEs). researchgate.net
Clinical Trial in Diabetic NephropathyBenfotiamine treatment for 12 weeks did not significantly reduce plasma or urinary AGEs. news-medical.netresearchgate.net

Nuclear Factor kappa B (NF-κB) is a protein complex that controls the transcription of DNA and is considered a master regulator of inflammatory responses. researchgate.net Aberrant activation of NF-κB is associated with numerous inflammatory diseases. diabetesjournals.org Research has demonstrated that benfotiamine can exert significant anti-inflammatory effects by modulating the NF-κB signaling pathway. researchgate.net

Studies in various cell and animal models have shown that benfotiamine can decrease the activation of the NF-κB transcription factor. researchgate.net This inhibitory action prevents the translocation of NF-κB into the nucleus, thereby suppressing the release of pro-inflammatory cytokines such as TNF-α and IL-1β. researchgate.net This modulation of NF-κB is a key mechanism underlying the compound's observed anti-inflammatory properties in conditions like endotoxin-induced uveitis and in models of myocardial infarction. researchgate.net

Model SystemEffect of BenfotiamineSignaling DetailReference
Microglia CellsDecreased activation of NF-κB.Suppression of NO and proinflammatory cytokines. researchgate.net
Dendritic CellsSuppressed release of TNF-α and IL-1β.Prevented translocation of NF-κB to the nucleus. researchgate.net
Rat Model of Myocardial InfarctionReduced expression of inflammatory markers.Decreased activity of NF-κB. researchgate.net

The Protein Kinase B (PKB, also known as Akt) and Mitogen-Activated Protein Kinase (MAPK) pathways are crucial signaling cascades that regulate a wide array of cellular processes, including growth, proliferation, differentiation, and apoptosis. The MAPK family includes key kinases such as p38, ERK1/2, and JNK. researchgate.net

Investigations have revealed that benfotiamine can modulate the activity of both PKB/Akt and MAPK signaling pathways. researchgate.net For instance, the suppression of nitric oxide (NO) by benfotiamine in microglia has been linked to its effects on JNK1/2 and Akt signaling. researchgate.net Furthermore, the compound's ability to reduce the production of proinflammatory cytokines involves the modulation of ERK1/2, JNK, and Akt signaling. researchgate.net In other contexts, benfotiamine's anti-inflammatory effects have been attributed to its action on members of the MAPK signaling cascade, including p38, ERK1/2, and SAPK/JNK. researchgate.net

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key receptor tyrosine kinase that plays a pivotal role in angiogenesis—the formation of new blood vessels. aacrjournals.org The binding of its ligand, VEGF-A, triggers downstream signaling pathways that promote endothelial cell proliferation, migration, and survival. nih.gov

Recent studies have explored the anti-angiogenic potential of thiamine derivatives, including benfotiamine. nih.govresearchgate.net Research indicates that benfotiamine can inhibit VEGF-induced angiogenesis. nih.govnih.gov In vitro experiments using Human Umbilical Vein Endothelial Cells (HUVECs) showed that benfotiamine prevented VEGF-induced tube formation. researchgate.netnih.gov The proposed mechanism involves the blocking of VEGFR-mediated signaling. nih.gov Further studies have shown that benfotiamine can regulate the expression of various VEGF-induced growth factors and anti-angiogenic enzymes. researchgate.netnih.gov In the context of hyperglycemia, which can impair the function of endothelial progenitor cells, benfotiamine has been shown to restore the ability of these cells to differentiate into VEGFR2-positive cells. aacrjournals.org

Experimental ContextKey FindingMechanismReference
In Vitro Angiogenesis Assay (HUVECs)Benfotiamine prevented VEGF-induced tube formation.Inhibition of various pro-angiogenic growth factors and promotion of anti-angiogenic factors. researchgate.netnih.gov
Proposed General MechanismBenfotiamine prevents VEGF-induced angiogenesis.Blocking of RTK-mediated signaling, including VEGFR. nih.gov
Endothelial Progenitor Cells (High Glucose)Restored the ability of cells to differentiate into VEGFR2-positive cells.Modulation of the Akt/FoxO1 signaling pathway. aacrjournals.org

Pharmacological and Preclinical Research on Beclotiamine Hydrochloride

In Vitro Pharmacological Characterization

Detailed in vitro pharmacological data for beclotiamine (B82056) hydrochloride is limited in publicly available scientific literature.

Information regarding the specific cellular efficacy and selectivity of beclotiamine hydrochloride is not available in the reviewed scientific literature.

Specific data from cell-based assays detailing the biological activities of this compound are not available in the reviewed scientific literature.

There are no available studies evaluating the direct antioxidant and anti-inflammatory properties of this compound in cellular models.

In Vivo Animal Model Studies

Research on this compound in live animal models has predominantly focused on its efficacy as an anticoccidial agent in poultry.

This compound has demonstrated notable anticoccidial activity against Eimeria tenella, a protozoan parasite that causes coccidiosis in chickens. nih.gov Its mechanism of action is attributed to its function as a thiamine (B1217682) antagonist. By blocking thiamine receptors, this compound prevents the coccidia from utilizing this essential vitamin, which is a necessary cofactor for several decarboxylase enzymes involved in metabolism. scialert.net

Studies suggest that the drug reaches the parasitized cells in the intestine primarily through downward movement within the intestinal lumen, rather than through systemic absorption and circulation. nih.gov Research has shown that the oral administration of this compound can inhibit the absorption of radiolabeled thiamine from the caeca of both healthy and E. tenella-infected chicks. nih.gov

In one study, chickens were administered 100 parts per million (p.p.m.) of beclotiamine in their feed for seven days. The concentration of the drug was measured in different parts of the intestine, revealing variations in its distribution. nih.gov

Table 1: Concentration of Beclotiamine in Chicken Intestine After 7 Days of Administration (100 p.p.m. in feed)

Intestinal SectionApproximate Concentration
Duodenum5.8 p.p.m.
Caeca1.2 p.p.m. (gradual increase)

Following the withdrawal of the drug, the concentration in the duodenum decreased immediately, while the levels in the caeca showed a slower decline. nih.gov

Information regarding the evaluation of specific pharmacodynamic biomarkers for this compound in animal subjects is not available in the reviewed scientific literature.

Comparative Pharmacological Studies with Other Thiamine Analogues

Beclotiamine is a synthetic thiamine (vitamin B1) analog, structurally characterized by the substitution of the hydroxyethyl (B10761427) group in the thiazole (B1198619) moiety with a chloroethyl group. evitachem.com This modification is pivotal as it significantly alters its biological activity compared to thiamine and other analogues like benfotiamine (B1667992) or fursultiamine (B1674287). While nutritional thiamine analogs are typically designed to improve bioavailability and treat deficiencies, beclotiamine was primarily developed to disrupt thiamine-dependent processes in pathogens. evitachem.com

Early pharmacological studies, dating back to 1978, identified beclotiamine as an effective anticoccidial agent, demonstrating its efficacy against the poultry parasite Eimeria tenella. evitachem.com Its mechanism is believed to involve acting as a thiamine antagonist in these organisms. In contrast, other well-known thiamine analogues have different pharmacological targets. Benfotiamine, a lipid-soluble S-acyl derivative, is noted for its significantly higher bioavailability compared to water-soluble thiamine salts like thiamine hydrochloride. semanticscholar.orgnews-medical.net It is primarily researched for its potential in managing diabetic complications, such as neuropathy, retinopathy, and nephropathy, by blocking major pathways of hyperglycemic damage. nih.govnih.gov Fursultiamine, another lipophilic derivative, also demonstrates enhanced bioavailability over thiamine and is utilized for similar therapeutic purposes. nih.gov

Unlike benfotiamine, which is dephosphorylated and then hydrolyzed to form thiamine, beclotiamine is thought to exert its effects by being converted into an active form that interferes with thiamine metabolism in specific target organisms. evitachem.comwikipedia.org This functional difference underscores the diverse therapeutic potential achievable through structural modifications of the thiamine molecule. While benfotiamine and fursultiamine are prodrugs that increase systemic thiamine levels for therapeutic benefit in humans, beclotiamine functions as a specialized antagonist in veterinary applications. evitachem.comnih.govnih.gov

Table 1: Comparative Profile of Thiamine Analogues

Feature This compound Benfotiamine Thiamine Hydrochloride
Primary Pharmacological Role Anticoccidial agent (thiamine antagonist in parasites) evitachem.com Treatment of diabetic complications nih.govnih.gov Treatment of thiamine deficiency (Beriberi) drugbank.com
Key Structural Modification Chloroethyl group on the thiazole moiety evitachem.com S-benzoyl derivative with a phosphate (B84403) group nih.gov Standard water-soluble thiamine salt drugbank.com
Bioavailability Data not extensively available; designed for specific antagonism. Up to 5 times higher than thiamine hydrochloride semanticscholar.org Limited by saturable active transport in the intestine clinikally.commdpi.com
Solubility Not specified in detail Lipid-soluble derivative news-medical.net Water-soluble drugbank.com

| Mechanism of Action | Disrupts thiamine-dependent processes in pathogens evitachem.com | Increases intracellular thiamine diphosphate (B83284), blocking hyperglycemic damage pathways wikipedia.org | Acts as a cofactor for enzymes in carbohydrate metabolism drugbank.comnih.gov |

Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling

The pharmacokinetic and pharmacodynamic profile of a compound describes its journey through the body and its effects. This includes how it is absorbed, distributed, metabolized, and excreted (pharmacokinetics), and the relationship between its concentration and its biological effect (pharmacodynamics). While extensive PK/PD data exists for thiamine and analogues like benfotiamine, specific research detailing the complete PK/PD profile of this compound is limited in publicly available literature.

Absorption and Tissue Distribution Research

The absorption of thiamine hydrochloride is an active, saturable process that occurs in the proximal small intestine, which limits its uptake at higher doses. mdpi.com Lipophilic analogues like benfotiamine bypass this limitation by being absorbed more readily through passive diffusion, leading to significantly higher plasma thiamine levels. clinikally.comresearchgate.net

For beclotiamine, its structural modification—the replacement of a hydroxyethyl with a chloroethyl group—likely influences its lipophilicity and, consequently, its absorption characteristics. evitachem.com However, specific studies detailing its absorption rate, extent of systemic availability, or mechanisms of transport across the intestinal epithelium are not extensively documented.

Metabolic Fate and Biotransformation Pathways Studies

Drug metabolism, or biotransformation, involves enzymatic processes, primarily in the liver, that convert drugs into different compounds, known as metabolites. nih.gov These reactions are often categorized into Phase I (modification) and Phase II (conjugation) reactions. nih.gov

The primary metabolic fate of beclotiamine is its conversion to thiamine pyrophosphate (TPP), the biologically active form of thiamine. evitachem.com This conversion is essential for it to act as a cofactor for enzymes involved in carbohydrate metabolism. evitachem.com This pathway is similar to that of thiamine itself. In contrast, the biotransformation of benfotiamine is a multi-step process; it is first dephosphorylated to S-benzoylthiamine in the intestine and then hydrolyzed by thioesterases in the liver to release thiamine, which is subsequently converted to TPP. wikipedia.org The specific enzymes and intermediate metabolites involved in beclotiamine's biotransformation have not been fully elucidated in the available research.

Excretion Pathways and Clearance Dynamics

Drug elimination is the process of removing a drug and its metabolites from the body, primarily through the kidneys (in urine) and/or the liver (in bile and feces). nih.gov The chemical properties of a drug, such as its polarity, dictate the primary route of excretion. Hydrophilic (water-soluble) compounds are typically excreted directly by the kidneys, whereas hydrophobic (lipid-soluble) drugs often require metabolic conversion to more polar forms before they can be efficiently eliminated. nih.gov

For thiamine, excess amounts beyond tissue storage capacity are excreted in the urine. The specific excretion pathways and clearance rates for this compound and its metabolites have not been detailed in the scientific literature reviewed. Understanding these dynamics would be crucial for determining its half-life and potential for accumulation.

Establishment of PK/PD Relationships and Predictive Modeling

The establishment of a pharmacokinetic/pharmacodynamic (PK/PD) relationship is essential for understanding a drug's therapeutic effect. A PK/PD model links the drug's concentration-time profile (PK) to its observed effect (PD). nih.gov Such models are critical in drug development for optimizing dosing regimens and predicting clinical outcomes. nih.gov

Modern approaches often use artificial intelligence and physiologically based pharmacokinetic (PBPK) modeling to predict human pharmacokinetics and pharmacodynamics from preclinical data. nih.govfrontiersin.org These in-silico models can simulate drug performance, optimize clinical trial designs, and help personalize medicine. nih.gov To date, no specific PK/PD models for this compound have been published in the reviewed scientific literature. The development of such models would require comprehensive data on its absorption, distribution, metabolism, excretion, and dose-response relationships, which are not currently available.

Table 2: Compound Names Mentioned

Compound Name
This compound
Thiamine
Thiamine hydrochloride
Thiamine pyrophosphate
Benfotiamine
Fursultiamine

Structure Activity Relationship Sar Studies of Beclotiamine Hydrochloride

Analysis of Structural Features and their Contribution to Biological Activity

The biological activity of beclotiamine (B82056) hydrochloride is intrinsically linked to its distinct structural features, which allow it to act as a thiamine (B1217682) antagonist. The molecule is composed of a pyrimidine (B1678525) ring and a thiazolium ring, connected by a methylene (B1212753) bridge, mirroring the basic scaffold of thiamine.

Key structural elements critical to its biological function include:

The Pyrimidine Ring: This portion of the molecule is essential for recognition by thiamine-dependent systems. Modifications to the substituents on the pyrimidine ring can influence the molecule's binding affinity to target transporters or enzymes.

The Thiazolium Ring: This heterocyclic ring system is a hallmark of thiamine and its derivatives. The quaternary nitrogen within the thiazolium ring carries a positive charge, which is vital for its interaction with the thiamine transporter.

The Methylene Bridge: This flexible linker connects the pyrimidine and thiazolium rings, allowing for appropriate spatial orientation of the two ring systems for biological activity.

The 5-(2-chloroethyl) Group on the Thiazole (B1198619) Ring: This is the most significant structural modification compared to thiamine, which possesses a 5-(2-hydroxyethyl) group. The substitution of the hydroxyl group with a chlorine atom is a critical determinant of beclotiamine's antagonistic properties. This chloroethyl group is believed to interfere with the normal metabolic functions of thiamine, leading to its biological effects.

The antagonistic activity of beclotiamine is primarily attributed to its ability to mimic thiamine and interact with its transport systems or enzymes without fulfilling its biological role.

Investigation of Substituent Effects on Efficacy and Selectivity

Systematic investigation of substituent effects on the beclotiamine scaffold is a cornerstone of SAR studies, aiming to enhance its efficacy and selectivity. While extensive proprietary research likely exists, publicly available data on a wide range of analogs is limited. However, general principles of medicinal chemistry allow for postulations on how modifications at specific positions could modulate activity.

Key Areas for Substituent Modification:

C2 Position of the Thiazolium Ring: Modifications at this position are known to affect the catalytic activity of thiamine-dependent enzymes. Introducing different substituents could fine-tune the antagonistic properties of the molecule.

The 5-Position of the Thiazole Ring: The nature of the substituent at this position is critical. Replacing the chloroethyl group with other haloethyl groups (e.g., bromoethyl, iodoethyl) or other electron-withdrawing groups could have a significant impact on activity.

A hypothetical SAR study could involve the synthesis and evaluation of analogs with varied substituents, as depicted in the table below. The biological activity would be assessed through in vitro assays measuring the inhibition of thiamine-dependent enzymes or in vivo studies evaluating anticoccidial efficacy.

Analog Modification Expected Impact on Efficacy Expected Impact on Selectivity
Beclotiamine5-(2-chloroethyl)BaselineBaseline
Analog A5-(2-bromoethyl)Potentially increased due to better leaving group characterMay be altered
Analog B5-(2-fluoroethyl)Potentially decreased due to stronger C-F bondMay be altered
Analog CPyrimidine-NH2 to -N(CH3)2May decrease due to loss of H-bondingMay be altered
Analog DPyrimidine-CH3 to -C2H5May have a minor steric effect on bindingMay be altered

Conformational Analysis and its Implications for Receptor Binding

The three-dimensional conformation of beclotiamine hydrochloride is a critical factor in its ability to bind to its biological target, likely a thiamine transporter or a thiamine-requiring enzyme. Conformational analysis aims to identify the low-energy, biologically active conformation of the molecule.

The flexible methylene bridge allows for rotation and different spatial arrangements of the pyrimidine and thiazolium rings relative to each other. The preferred conformation for receptor binding is the one that presents the key pharmacophoric features in the optimal orientation to interact with the binding site.

Implications for Receptor Binding:

Active Conformation: It is hypothesized that the biologically active conformation of beclotiamine mimics that of thiamine sufficiently to be recognized by the receptor.

Antagonistic Action: Upon binding, the chloroethyl group may induce a conformational change in the receptor that is different from that induced by thiamine, leading to the inhibition of its normal function. Alternatively, the chloroethyl group may be unable to participate in a crucial step that the hydroxyethyl (B10761427) group of thiamine undertakes, thus blocking the biological process.

Computational methods, such as molecular mechanics and quantum mechanics calculations, can be employed to determine the stable conformations of beclotiamine and its analogs. These theoretical structures can then be used in docking studies to predict their binding modes within a target receptor.

Application of Computational Chemistry and Molecular Modeling for SAR Elucidation

Computational chemistry and molecular modeling are indispensable tools for elucidating the SAR of this compound, providing insights that can guide the design of new analogs with improved properties.

Quantitative Structure-Activity Relationship (QSAR):

QSAR studies aim to establish a mathematical relationship between the structural properties of a series of compounds and their biological activity. For beclotiamine analogs, various physicochemical descriptors could be calculated and correlated with their anticoccidial activity. These descriptors include:

Electronic properties: Partial charges, dipole moment, HOMO/LUMO energies.

Steric properties: Molecular volume, surface area, specific substituent descriptors (e.g., Taft or Hammett constants).

Hydrophobic properties: LogP (partition coefficient).

A resulting QSAR model could be used to predict the activity of yet-unsynthesized beclotiamine derivatives, thereby prioritizing synthetic efforts.

Molecular Docking:

In the absence of an experimentally determined structure of the target receptor with beclotiamine bound, molecular docking can be used to predict the binding orientation and affinity. A homology model of the target protein, such as a thiamine transporter, could be constructed based on the known structures of related proteins. Docking studies could then be performed to:

Identify key amino acid residues involved in the binding of beclotiamine.

Explain the observed SAR of different analogs.

Predict the binding modes of novel, designed compounds.

Molecular Dynamics (MD) Simulations:

MD simulations can provide a dynamic view of the interactions between beclotiamine and its target receptor. These simulations can help to:

Assess the stability of the predicted binding poses from docking studies.

Investigate the conformational changes induced in the receptor upon ligand binding.

Calculate the free energy of binding, providing a more accurate prediction of affinity.

The integration of these computational approaches can significantly accelerate the drug discovery process by providing a deeper understanding of the molecular basis of beclotiamine's activity and by facilitating the rational design of more effective anticoccidial agents.

Research on Analytical Methodologies for Beclotiamine Hydrochloride

Development of Quantitative Analytical Methods

Comprehensive research on the development of quantitative analytical methods for a specific compound like beclotiamine (B82056) hydrochloride would typically involve detailed studies in the following areas:

High-Performance Liquid Chromatography (HPLC) Methodologies

The development of HPLC methods for beclotiamine hydrochloride would necessitate research into optimal chromatographic conditions. This would include selecting an appropriate stationary phase (the column), a mobile phase (the solvent system) that allows for the effective separation of this compound from any potential impurities or degradation products, and a suitable detector (e.g., UV-Vis) set at a wavelength of maximum absorbance for the compound. However, specific studies detailing these parameters for this compound are not presently available.

Development of Spectrophotometric and Electrochemical Techniques

Spectrophotometric methods would involve identifying the wavelength of maximum absorbance (λmax) of this compound in a suitable solvent to develop a quantitative analysis method based on Beer-Lambert law. Research would also explore the potential for colorimetric reactions to enhance detection and quantification.

Electrochemical techniques, such as voltammetry, could also be developed for the quantitative analysis of this compound. This would involve studying its electrochemical behavior, including its oxidation or reduction potential, at a specific type of electrode. Currently, there is no specific literature detailing the development of such spectrophotometric or electrochemical methods for this compound.

Validation of Analytical Methods for Research Applications

Once analytical methods are developed, they must be validated to ensure they are suitable for their intended purpose. Method validation is a critical process in analytical chemistry that demonstrates the reliability, accuracy, and precision of a method. For this compound, this would involve the following assessments for each developed method (HPLC, spectrophotometric, etc.).

Assessment of Precision and Accuracy

Precision studies would evaluate the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is typically expressed as the relative standard deviation (RSD). Accuracy studies would determine the closeness of the test results obtained by the method to the true value, often assessed through recovery studies where a known amount of pure this compound is added to a sample matrix and the recovery percentage is calculated. Specific data on the precision and accuracy of analytical methods for this compound are not available.

Determination of Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These parameters are crucial for determining the sensitivity of an analytical method. Without specific experimental data, the LOD and LOQ for the analysis of this compound cannot be provided.

Bioanalytical Method Development for this compound in Biological Matrices

The quantitative determination of drugs and their metabolites in biological matrices is a critical aspect of drug development, providing essential data for pharmacokinetic and toxicokinetic studies. For this compound, a derivative of thiamine (B1217682) (Vitamin B1), robust bioanalytical methods are necessary to accurately measure the concentration of the parent compound and its metabolites in biological fluids such as blood, plasma, and urine. These methods must be sensitive, specific, and reliable to ensure the validity of the resulting data.

Methodologies for Quantifying Parent Compound and Metabolites

While specific literature on the bioanalytical methods for this compound is limited, the methodologies employed for its parent compound, thiamine, and its phosphate (B84403) esters (thiamine monophosphate - TMP, and thiamine diphosphate (B83284) - TDP) are highly relevant and directly applicable. The primary techniques for the quantification of these compounds in biological samples are High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation: Effective sample preparation is crucial to remove interfering substances from the biological matrix and to concentrate the analyte of interest. Common techniques include:

Protein Precipitation: This is a widely used method where a solvent such as acetonitrile (B52724) or methanol (B129727) is added to the sample (e.g., whole blood or plasma) to precipitate proteins, which are then removed by centrifugation. nih.gov

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids.

Solid-Phase Extraction (SPE): This method is used for more complex matrices and offers cleaner extracts by passing the sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent.

Chromatographic Separation and Detection:

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the most common chromatographic technique for the separation of thiamine and its derivatives. C18 columns are frequently used as the stationary phase. scispace.com The mobile phase typically consists of a buffer (e.g., phosphate buffer) and an organic modifier like methanol or acetonitrile. nih.gov

UV Detection: HPLC with UV detection is a common and cost-effective method for quantifying thiamine and related compounds. The detection wavelength is typically set around 245-270 nm. iiste.orgfarmaceut.org

Fluorescence Detection: For enhanced sensitivity, a pre-column or post-column derivatization step can be employed to convert thiamine into a fluorescent derivative, thiochrome, which is then detected by a fluorescence detector. scispace.comscispace.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become the gold standard for bioanalytical studies due to its high sensitivity, specificity, and ability to quantify multiple analytes simultaneously. nih.govnvkc.nl It allows for the direct measurement of thiamine and its phosphate esters without the need for derivatization. nih.gov

The following interactive table summarizes various methodologies used for the quantification of thiamine and its metabolites in biological matrices.

Analyte(s)Biological MatrixSample PreparationAnalytical MethodKey FindingsReference
Thiamine, TMP, TDPHuman Whole BloodProtein PrecipitationHPLC-MS/MSA single-step, non-derivatization method was developed for accurate and quick detection. The method was linear and precise. nih.gov
Thiamine, Pyridoxine, Calcium PantothenateTablets (as a proxy for biological matrix complexity)Dissolution in mobile phaseRP-HPLC with UV DetectionA simple, specific, and robust method was developed with good resolution and a short run time. iiste.org
ThiamineBlood PlasmaNot specifiedLC/MSA highly sensitive and selective method suitable for pharmacokinetic investigations. researchgate.net
Thiamine Pyrophosphate (TPP), Pyridoxal-5'-phosphate (PLP)Whole BloodNot specifiedLC-ESI-MS/MSA convenient method with simple sample processing and a short run time. nvkc.nl
ThiaminePharmaceutical Tablets and Human UrineDirect injection after dilutionTitania-based Ligand-Exchange HPLC with UV DetectionA novel method that avoids complex pretreatment and ion-pair reagents, with good linearity and recovery. rsc.org

Studies on Stability-Indicating Analytical Methods

A stability-indicating analytical method is a validated quantitative analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or excipients. nih.gov The development of such methods for this compound is essential to ensure the quality and stability of the drug substance and its formulations. This involves subjecting the drug to forced degradation studies under various stress conditions to generate potential degradation products.

Forced Degradation Studies: Forced degradation, or stress testing, helps in identifying the likely degradation products and establishing the degradation pathways and the intrinsic stability of the molecule. The typical stress conditions include:

Acidic and Basic Hydrolysis: The drug substance is exposed to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions. nih.gov Studies on thiamine have shown its susceptibility to degradation under both acidic and basic conditions. farmaceut.org

Oxidative Degradation: The drug is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂). farmaceut.org

Thermal Degradation: The solid drug substance or a solution is exposed to high temperatures (e.g., 60-100 °C). farmaceut.org

Photolytic Degradation: The drug is exposed to UV or fluorescent light to assess its photosensitivity. farmaceut.org

The development of a stability-indicating HPLC method would then involve separating the parent drug from all the degradation products formed under these stress conditions. The specificity of the method is demonstrated by the complete resolution of the analyte peak from the peaks of the degradation products.

The following interactive table summarizes the findings from forced degradation studies conducted on thiamine, which can be extrapolated to this compound.

Stress ConditionReagent/ConditionDurationObservationReference
Acidic Hydrolysis0.1 M HCl12 hoursDegradation of thiamine observed. farmaceut.org
Basic Hydrolysis0.1 M NaOH12 hoursSignificant degradation of thiamine observed. farmaceut.org
Oxidative Stress15% H₂O₂12 hoursThiamine showed degradation under oxidative conditions. farmaceut.org
Thermal Stress100 °C (solid)6 hoursDegradation was observed. farmaceut.org
Photolytic StressUV light (254 nm)24 hoursDegradation was noted under photolytic stress. farmaceut.org

Safety Pharmacology and Toxicology Research of Beclotiamine Hydrochloride

Core Battery Safety Pharmacology Studies

Safety pharmacology studies are essential in preclinical drug development to identify potential undesirable pharmacodynamic effects on vital physiological functions. nih.gov The core battery of tests focuses on the central nervous, cardiovascular, and respiratory systems, as adverse effects on these systems can be life-threatening. europa.eu

Central Nervous System (CNS) Effects Assessment

Thiamine (B1217682) is fundamental for normal brain function, and its deficiency can lead to significant neurological impairment. nih.gov Research into thiamine derivatives like benfotiamine (B1667992) has primarily focused on neuroprotective effects rather than neurotoxicity. In animal models, benfotiamine has demonstrated beneficial effects in mitigating stress-induced behavioral changes and pathologies associated with neurodegenerative conditions. nih.govnih.govresearchgate.net

In a mouse model of Alzheimer's disease, chronic treatment with benfotiamine was found to enhance spatial memory and reduce the accumulation of amyloid plaques and phosphorylated tau levels in the cortex. alzdiscovery.org Furthermore, in mice exposed to predator stress, both thiamine and benfotiamine prevented the stress-induced reduction in the proliferation and survival of new neurons in the hippocampus. nih.gov These treatments also counteracted anxiety-like behavior and oxidative stress in the brain. nih.govmdpi.com These findings suggest that thiamine derivatives are not only well-tolerated by the central nervous system but may also offer protective benefits.

Table 1: Summary of Neuroprotective Effects of Benfotiamine in Preclinical Models

Preclinical ModelKey FindingsReference CompoundCitation
APP/PS1 Mouse Model of Alzheimer's DiseaseEnhanced spatial memory; reduced amyloid plaque numbers and phosphorylated tau levels.Benfotiamine nih.govalzdiscovery.org
Mouse Predation Model of StressPrevented suppression of hippocampal neurogenesis; counteracted anxiety-like behavior and oxidative stress.Benfotiamine & Thiamine nih.gov
Mouse Model of Stress-Induced Anxiety and DepressionImproved cognition and counteracted anxiety, depression-like behavior, and aggression.Benfotiamine researchgate.net

Cardiovascular System Effects Evaluation

Thiamine plays a critical role in maintaining proper cardiovascular function. drugbank.com Its deficiency is known to be associated with an increased risk of cardiovascular diseases (CVDs), including heart failure. nih.gov Large-scale observational studies in humans have indicated that higher dietary intake of vitamin B1 is associated with a lower risk of hypertension and heart failure, as well as reduced cardiovascular mortality. nih.gov

Given the essential role of thiamine in cardiac health, its derivatives are generally considered to have a favorable cardiovascular safety profile. Thiamine hydrochloride is approved by the U.S. Food and Drug Administration (FDA) for treating cardiovascular disease resulting from thiamine deficiency. nih.gov While specific safety pharmacology studies on beclotiamine (B82056) hydrochloride are not available, clinical studies with benfotiamine have not reported significant adverse cardiovascular events. dovepress.com In one study, the incidence of increased blood pressure was lower in subjects receiving benfotiamine than in those receiving a placebo. dovepress.com

Respiratory System Function Analysis

Preclinical respiratory safety studies aim to detect potential adverse effects such as respiratory depression. nih.gov There is no evidence in the available literature to suggest that thiamine or its derivatives, including benfotiamine and beclotiamine hydrochloride, pose a risk to respiratory function. Thiamine is generally considered safe, with no reported adverse respiratory effects even at high doses. nih.govregulations.gov Standard preclinical toxicology assessments of thiamine mononitrate have not identified any respiratory toxicity. regulations.gov A comprehensive analysis of preclinical respiratory studies for various novel drug candidates found that these assays have low prognostic value for predicting clinically relevant respiratory adverse events, which are infrequent for most drug classes. nih.gov

Organ System-Specific Toxicology Investigations

Beyond the core battery, toxicological studies investigate the potential for a compound to cause damage to specific organs, such as the liver and kidneys. hoeford.comyoutube.com

Hepatic Function and Toxicity Studies

Drug-induced liver injury (DILI) is a significant concern in drug development. nih.govnih.gov However, thiamine and its derivatives are not typically associated with hepatotoxicity. nih.gov Oral thiamine has a long history of use without reports of adverse liver effects and is considered unlikely to cause liver injury. nih.gov

Studies on the related compound benfotiamine have demonstrated a protective effect on the liver rather than a toxic one. In a rat model of CCl4-induced hepatotoxicity, benfotiamine showed hepatoprotective properties. nih.gov Similarly, in a rat model of acute ethanol (B145695) exposure, thiamine was found to increase levels of the antioxidant glutathione (B108866) and reduce liver inflammation. nih.gov These findings suggest that compounds in this class are well-tolerated by the liver.

Renal System Impact and Nephrotoxicity Research

Nephrotoxicity, or damage to the kidneys, is another critical endpoint in toxicology studies. mdpi.com Thiamine and its derivatives have shown a favorable profile in this regard, with some studies indicating a protective effect on the kidneys.

Research on benfotiamine has shown that it can protect against kidney damage in various preclinical models. In a study on rats with gentamicin-induced nephrotoxicity, treatment with benfotiamine attenuated the kidney injury by reducing oxidative stress and inflammation. nih.gov Key markers of kidney damage, such as serum urea (B33335) and creatinine, were almost normalized in the group receiving benfotiamine. nih.gov Another study found that benfotiamine protected against peritoneal and kidney damage in a rat model of peritoneal dialysis. nih.gov

Table 2: Nephroprotective Effects of Benfotiamine in a Gentamicin-Induced Rat Model

ParameterGentamicin (GM) Group (Toxicant Control)GM + Benfotiamine (BFT) GroupOutcomeCitation
Serum CreatinineElevatedAlmost NormalizedProtective Effect nih.gov
Serum UreaElevatedAlmost NormalizedProtective Effect nih.gov
Kidney-1 (KIM-1) LevelElevatedAlmost NormalizedProtective Effect nih.gov
Histopathology (Necrotic Tubules)Extremely PronouncedSignificantly DecreasedProtective Effect nih.gov

Insufficient Data Available for Comprehensive Toxicological Review of this compound

A thorough investigation into the safety pharmacology and toxicology of this compound has revealed a significant lack of publicly available scientific research required to generate a detailed article as per the specified outline. Extensive searches for data on the gastrointestinal system effects, genetic toxicology, and reproductive and developmental toxicology of this compound did not yield specific studies or detailed research findings.

The available information on this compound is largely general in nature, identifying it as a thiamine (vitamin B1) analog.

Without access to specific toxicological studies, including methodologies, detailed results, and statistical analyses, it is not possible to construct an accurate and informative scientific article on the safety profile of this compound in the requested areas. The creation of data tables, as stipulated in the instructions, is particularly unfeasible due to the absence of quantitative research findings.

Therefore, the sections on Gastrointestinal System Effects and Tolerability Studies, Genetic Toxicology and Mutagenicity Assessments, and Reproductive and Developmental Toxicology Research for this compound cannot be developed at this time.

Advanced Research Perspectives and Future Directions for Beclotiamine Hydrochloride

Exploration of Novel Therapeutic Targets Beyond Established Applications

Beclotiamine (B82056), a derivative of thiamine (B1217682) (vitamin B1), has traditionally been utilized for its neuroprotective properties and in veterinary medicine as an anticoccidial agent. evitachem.com However, ongoing research is beginning to uncover its potential against a broader range of therapeutic targets. The fundamental role of its precursor, thiamine, in cellular metabolism provides a strong basis for exploring beclotiamine in new therapeutic contexts. nih.gov

Thiamine pyrophosphate, the active form of thiamine, is a critical coenzyme for enzymes involved in carbohydrate and energy metabolism. evitachem.comnih.gov This central role in cellular bioenergetics suggests that beclotiamine could be investigated for its effects on metabolic disorders. evitachem.com Research into thiamine and its derivatives has indicated their involvement in pathways beyond simple energy production, including the biosynthesis of nucleotides and amino acids, and responses to cellular stress. nih.gov

Recent studies have highlighted the potential of thiamine derivatives in modulating neurodegenerative processes. For instance, benfotiamine (B1667992), another lipid-soluble thiamine derivative, has shown promise in animal models of Alzheimer's disease by reducing amyloid plaque and phosphorylated tau levels. nih.gov This opens avenues for investigating beclotiamine for similar neuroprotective roles in various neurodegenerative conditions. Furthermore, the antioxidant properties of thiamine derivatives suggest a potential application in conditions characterized by high oxidative stress. nih.gov

The exploration of novel targets for beclotiamine is also extending to oncology. The altered metabolic state of cancer cells, often characterized by a high dependence on glucose metabolism, presents a potential vulnerability that could be targeted by modulating thiamine-dependent enzymatic pathways. Identifying new synthetic analogues of thiamine for use as cytostatic agents is an active area of research. nih.gov

Potential Novel Therapeutic Areas for Beclotiamine Hydrochloride

Therapeutic AreaPotential Mechanism of ActionSupporting Rationale
Metabolic Disorders Modulation of key enzymes in carbohydrate and energy metabolism.Thiamine pyrophosphate is a crucial coenzyme for enzymes like pyruvate (B1213749) dehydrogenase and alpha-ketoglutarate (B1197944) dehydrogenase. evitachem.com
Neurodegenerative Diseases Neuroprotection through enhanced energy metabolism in neurons and reduction of oxidative stress.Benfotiamine, a similar derivative, has shown positive effects in Alzheimer's models. nih.gov
Oncology Interference with the altered metabolic pathways of cancer cells.Research is ongoing to identify synthetic thiamine analogues with cytostatic properties. nih.gov
Inflammatory Conditions Attenuation of inflammatory responses through antioxidant and other mechanisms.Benfotiamine has demonstrated anti-inflammatory actions in various animal models. nih.gov

Potential for Combination Therapies and Synergistic Effects

The potential for this compound in combination therapies is a promising area of research, aiming to enhance therapeutic efficacy and address complex disease mechanisms. The multifaceted role of thiamine in cellular processes suggests that beclotiamine could act synergistically with other therapeutic agents.

In the context of diabetic complications, particularly polyneuropathy, combination therapy involving thiamine derivatives has already been explored. A study on the combination of benfotiamine with vitamins B6 and B12 showed significant improvement in nerve conduction velocity in patients with diabetic polyneuropathy. nih.gov This suggests that a similar approach with beclotiamine, potentially combined with other neurotropic agents, could yield beneficial effects.

For neurodegenerative diseases like Parkinson's, there is emerging evidence for the use of combination therapies involving thiamine derivatives. Case reports have indicated that oral treatment with benfotiamine and methylcobalamin (B1676134) (an active form of vitamin B12) led to marked improvements in symptoms for some Parkinson's disease patients. researchgate.net This highlights the potential for investigating beclotiamine in combination with other neuroprotective compounds.

The rationale for these combination therapies often lies in targeting multiple pathways involved in the disease pathology. For instance, in diabetic neuropathy, combining a thiamine derivative that addresses metabolic dysfunction with another vitamin that supports nerve health can lead to a more comprehensive therapeutic effect. nih.gov

Examples of Potential Combination Therapies with this compound

Disease AreaPotential Combination AgentRationale for Synergy
Diabetic Neuropathy Vitamin B6, Vitamin B12Targeting both metabolic and neurotrophic pathways to improve nerve function. nih.gov
Neurodegenerative Diseases Methylcobalamin, AntioxidantsProviding comprehensive neuroprotection by supporting cellular energy and combating oxidative stress. researchgate.net
Oncology Conventional ChemotherapeuticsPotentially sensitizing cancer cells to chemotherapy by modulating their metabolic state.

Innovation in Drug Delivery Systems, including Nanotechnology Applications

Innovations in drug delivery systems are poised to significantly enhance the therapeutic potential of this compound by improving its bioavailability and enabling targeted delivery. The physicochemical properties of beclotiamine are a critical consideration in the design of these advanced delivery strategies. evitachem.com

One area of active research is the development of gastro-retentive drug delivery systems. A study on a floating tablet system for thiamine hydrochloride demonstrated prolonged gastric retention time, which is particularly beneficial for drugs with a narrow absorption window. nih.gov Such a system could be adapted for beclotiamine to improve its absorption and bioavailability.

Nanotechnology offers a versatile platform for creating novel drug delivery systems for thiamine and its derivatives. Researchers have successfully encapsulated thiamine in chitosan (B1678972) nanospheres, aiming for sustained release and improved bioavailability. researchgate.net This approach could be applied to beclotiamine to control its release profile and enhance its therapeutic effects.

Furthermore, thiamine-coated nanoparticles have been shown to have enhanced mucus-penetrating properties and a greater ability to interact with the intestinal epithelium compared to uncoated nanoparticles. nih.gov This surface modification strategy could be employed for beclotiamine-loaded nanoparticles to improve their oral absorption. For neurological applications, nanotechnology is being explored to overcome the blood-brain barrier. rsc.orgfrontiersin.org Nanoparticles functionalized with molecules that can be transported across this barrier, such as thiamine itself, are being investigated. acs.org

Advanced Drug Delivery Systems for this compound

Delivery SystemPotential AdvantagesSupporting Research
Gastro-Retentive Systems Prolonged gastric residence time, improved absorption for drugs with a narrow absorption window.Floating tablet systems have shown success for thiamine hydrochloride. nih.gov
Chitosan Nanospheres Sustained release, improved bioavailability, use of a biodegradable polymer.Thiamine has been successfully encapsulated in chitosan nanospheres. researchgate.net
Thiamine-Coated Nanoparticles Enhanced mucus penetration, increased interaction with the intestinal epithelium.Studies have demonstrated the effectiveness of this approach for oral delivery. nih.gov
Brain-Targeted Nanoparticles Ability to cross the blood-brain barrier for targeted treatment of neurological disorders.Functionalization with molecules like thiamine can facilitate transport into the brain. acs.org

Application of Omics Technologies (Genomics, Proteomics, Metabolomics) for Deeper Mechanistic Insights

The application of "omics" technologies—genomics, proteomics, and metabolomics—holds significant promise for elucidating the detailed mechanisms of action of this compound and identifying novel biomarkers of its efficacy. These high-throughput technologies allow for a comprehensive analysis of the molecular changes induced by beclotiamine in biological systems. mdpi.comnih.gov

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, is particularly relevant for a compound like beclotiamine that is closely tied to cellular metabolism. By analyzing the metabolome, researchers can map the downstream effects of beclotiamine on various metabolic pathways, such as thiamine metabolism and glucose metabolism. nih.govgenome.jp For instance, a metabolomic study on mesenchymal stem cell transplantation in patients with SLE suggested thiamine monophosphate as a potential biomarker. nih.gov

Proteomics, the study of the entire set of proteins, can identify the protein targets of beclotiamine and reveal how it modulates protein expression and post-translational modifications. This can provide insights into the signaling pathways and cellular processes affected by the compound.

Genomics and transcriptomics can help in understanding how beclotiamine might influence gene expression. Recent discoveries have shown that thiamine derivatives can play a non-coenzymatic role in the regulation of gene expression through riboswitches in microorganisms and plants. nih.gov Investigating whether beclotiamine has similar effects in mammalian cells could open up new avenues of research.

The integration of multi-omics data can provide a holistic view of the biological effects of beclotiamine, leading to the identification of new therapeutic targets and a more personalized approach to its use. nih.gov

Application of Omics Technologies in Beclotiamine Research

Omics TechnologyPotential ApplicationExpected Insights
Metabolomics Profiling of metabolites in response to beclotiamine treatment.Understanding the impact on metabolic pathways and identifying biomarkers of response. nih.gov
Proteomics Identifying protein interaction partners and changes in protein expression.Elucidating the molecular targets and signaling pathways modulated by beclotiamine.
Genomics/Transcriptomics Analyzing changes in gene expression following beclotiamine administration.Revealing potential regulatory roles of beclotiamine on gene expression. nih.gov
Multi-omics Integration Combining data from different omics platforms.Gaining a comprehensive understanding of the systems-level effects of beclotiamine. nih.gov

Regulatory Science Research and Development Frameworks for Thiamine Derivatives

The development and approval of new thiamine derivatives like this compound necessitate a robust regulatory science framework. This framework would guide the non-clinical and clinical research required to establish the safety and efficacy of these compounds for novel therapeutic indications. Regulatory agencies like the FDA have established frameworks to support the adoption of advanced manufacturing technologies and to evaluate novel therapeutics. fda.govfda.gov

A key aspect of the regulatory framework for thiamine derivatives would involve defining the appropriate preclinical models to assess their pharmacological activity and potential toxicity. This would include in vitro and in vivo models that can accurately reflect the proposed therapeutic mechanisms.

For clinical trials, the framework would need to address the design of studies that can effectively demonstrate the clinical benefit of beclotiamine, particularly for new indications. This includes defining appropriate patient populations, endpoints, and biomarkers. The use of novel clinical trial designs could be considered to enhance the efficiency of the development process. fda.gov

Furthermore, the regulatory framework must consider the manufacturing and quality control of this compound. The adoption of advanced manufacturing approaches, such as continuous manufacturing, could be explored to ensure consistent product quality. fda.gov

The development of a clear regulatory pathway for thiamine derivatives would provide a predictable and efficient process for bringing new and improved treatments to patients. This would involve collaboration between researchers, pharmaceutical companies, and regulatory agencies to address the unique scientific and regulatory challenges associated with these compounds.

Current Challenges and Emerging Opportunities in this compound Research

The research and development of this compound face several challenges, but also present significant opportunities for innovation and therapeutic advancement.

One of the primary challenges is the need for more extensive preclinical and clinical research to validate the potential of beclotiamine for novel therapeutic applications beyond its established uses. This includes conducting well-designed studies to demonstrate its efficacy and to understand its long-term effects. The high failure rate in the transition from preclinical to clinical stages for many drug candidates underscores the risks involved. nih.gov

Another challenge lies in elucidating the precise molecular mechanisms underlying the therapeutic effects of beclotiamine. While its connection to thiamine metabolism is clear, the specific downstream effects and potential non-coenzymatic roles require further investigation. Overcoming this challenge will be crucial for optimizing its therapeutic use and for the rational design of combination therapies.

Despite these challenges, there are numerous emerging opportunities. The growing understanding of the role of metabolic dysfunction in a wide range of diseases, from neurodegeneration to cancer, provides a fertile ground for exploring the therapeutic potential of beclotiamine. The advancements in drug delivery technologies, particularly nanotechnology, offer exciting possibilities for enhancing the efficacy and safety of beclotiamine. researchgate.netnih.govacs.org

The application of omics technologies is another significant opportunity, as it can accelerate the discovery of new therapeutic targets and biomarkers, leading to a more personalized and effective use of beclotiamine. Furthermore, the development of a clear regulatory framework for thiamine derivatives could streamline the drug development process and incentivize further research and investment in this area.

Challenges and Opportunities in this compound Research

CategoryDescription
Challenges - Need for extensive preclinical and clinical validation for new indications. - High attrition rates in drug development. nih.gov - Incomplete understanding of the detailed molecular mechanisms of action.
Opportunities - Growing recognition of the role of metabolic dysfunction in various diseases. - Advances in drug delivery systems, including nanotechnology, to improve bioavailability and targeting. researchgate.netnih.govacs.org - Application of omics technologies for mechanistic insights and biomarker discovery. - Potential for developing a streamlined regulatory pathway for thiamine derivatives.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing high-purity Beclotiamine hydrochloride?

  • Methodological Answer : A convergent synthesis approach, inspired by thiamine hydrochloride production, involves multi-step reactions with controlled purification stages. Key steps include:

  • Intermediate isolation : Purify intermediates via recrystallization or column chromatography to minimize side products .
  • Selective crystallization : Use water-miscible organic solvents (e.g., ethanol, acetone) to isolate the target compound from anomeric or isomeric mixtures, as demonstrated in lactosamine hydrochloride synthesis .
  • Purity validation : Confirm purity (>98%) via HPLC and nuclear magnetic resonance (NMR) spectroscopy .

Q. Which analytical techniques are critical for characterizing this compound’s structural and chemical properties?

  • Methodological Answer :

  • NMR spectroscopy : Assign proton and carbon environments to verify molecular structure and detect impurities .
  • X-ray crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen-bonding networks .
  • High-performance liquid chromatography (HPLC) : Quantify purity and monitor degradation products under varying conditions (e.g., pH, temperature) .

Advanced Research Questions

Q. How can factorial experimental design optimize this compound formulations for preclinical studies?

  • Methodological Answer :

  • Variable selection : Identify critical factors (e.g., excipient ratios, pH, viscosity) using a 2<sup>k</sup> factorial design to assess interactions .
  • Response surface methodology (RSM) : Model nonlinear relationships between variables (e.g., drug release kinetics vs. hydrogel composition) .
  • Validation : Replicate optimized formulations in in vitro assays (e.g., dissolution testing) and in vivo models to confirm bioavailability .

Q. What strategies resolve contradictory data in this compound’s pharmacological efficacy across studies?

  • Methodological Answer :

  • Systematic review protocols : Apply PRISMA guidelines to collate and analyze disparate datasets, emphasizing study quality (e.g., blinding, sample size) .
  • Meta-analysis : Statistically integrate results using random-effects models to account for heterogeneity in experimental conditions (e.g., dosage, animal models) .
  • Reproducibility checks : Verify key findings by replicating experiments under standardized conditions, ensuring consistent purity (>98%) and solvent systems .

Q. How can researchers design robust in vivo models to evaluate this compound’s neuroprotective effects?

  • Methodological Answer :

  • Model selection : Use transgenic rodents or toxin-induced neurodegeneration models (e.g., MPTP-treated mice) to mimic disease pathology .
  • Dose-response studies : Administer escalating doses (e.g., 10–100 mg/kg) to establish therapeutic windows and assess toxicity via histopathology .
  • Biomarker analysis : Quantify neuroinflammatory markers (e.g., TNF-α, IL-6) and oxidative stress indicators (e.g., glutathione levels) in plasma and tissue homogenates .

Methodological Considerations for Data Integrity

Q. What practices ensure reproducibility in this compound synthesis and testing?

  • Methodological Answer :

  • Detailed protocols : Document reaction conditions (e.g., temperature, solvent ratios) and purification steps (e.g., centrifugation speed, drying time) .
  • Batch-to-batch consistency : Use certified reference standards for calibration and inter-laboratory validation .
  • Open data sharing : Publish raw datasets (e.g., NMR spectra, chromatograms) as supplementary materials for peer review .

Q. How should researchers address anomerization or degradation during this compound storage?

  • Methodological Answer :

  • Stability studies : Conduct accelerated stability testing (40°C/75% RH) with periodic HPLC analysis to track degradation kinetics .
  • Lyophilization : Convert hydrochloride salts to stable lyophilized powders, minimizing hydrolytic degradation .
  • Anomer-selective stabilization : Use cryoprotectants (e.g., trehalose) or adjust pH to inhibit anomerization, as validated for lactosamine derivatives .

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Beclotiamine hydrochloride
Reactant of Route 2
Beclotiamine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.